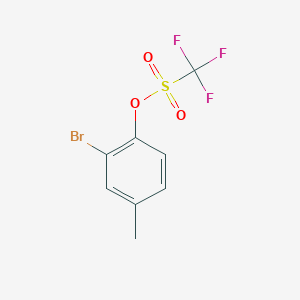

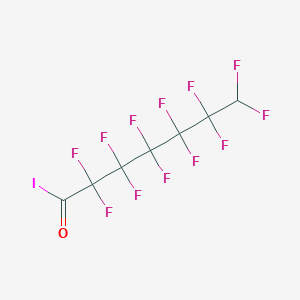

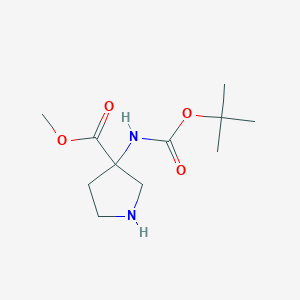

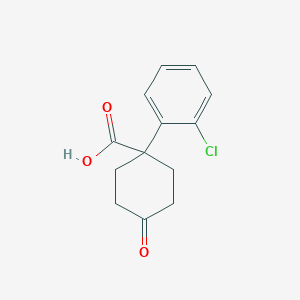

![molecular formula C18H19FN4 B3039946 1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1420816-51-8](/img/structure/B3039946.png)

1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Overview

Description

1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of similar compounds like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves processes such as cyclization, N-alkylation, hydrolyzation, and chlorination, indicating complex synthesis pathways for these chemicals (Huang Jin-qing, 2009).

- Structural Analysis : Research on closely related compounds shows varied molecular structures and intermolecular interactions, which are important for understanding their chemical behavior and potential applications (Ninganayaka Mahesha et al., 2019).

Pharmacological and Biological Activities

- Antimicrobial and Antioxidant Properties : Some benzimidazole derivatives exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests a potential role in developing new therapeutics or additives in various fields (E. Menteşe et al., 2015).

- Anticancer and Antifungal Activities : Derivatives of benzimidazole have been found to possess anticancer and antifungal properties, opening avenues for research in developing new treatments for these conditions (Y. Al-Soud et al., 2021).

Material Science and Chemistry

- Corrosion Inhibition : Benzimidazole derivatives demonstrate inhibitory action on the corrosion of metals like N80 steel in acidic environments. This finding is crucial for industrial applications where corrosion resistance is necessary (M. Yadav et al., 2016).

Advanced Research and Development

- Neuroprotective Activities : Research on benzylpiperazine-based derivatives of edaravone indicates significant neuroprotective activities, which could be pivotal in developing treatments for cerebral ischemic stroke and related conditions (Mengjie Gao et al., 2022).

- Fluorescent Sensors : Benzimidazole derivatives have been used as fluorescent sensors for detecting ions like Al3+ and Zn2+, demonstrating their potential in analytical chemistry and environmental monitoring (G. Suman et al., 2019).

These findings underscore the versatility of 1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole and its derivatives in various scientific fields, ranging from pharmaceuticals to material science.

Scientific Research Applications of 1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Synthesis and Chemical Properties

1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole, a benzimidazole derivative, has been studied for its synthesis methods and chemical properties. Huang Jin-qing (2009) developed a synthesis method for a similar compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, focusing on optimizing reaction conditions for better yield and confirming the structure through NMR (Huang Jin-qing, 2009).

Antimicrobial and Antifungal Activities

Research by Lin-Ling Gan et al. (2010) and S. Khabnadideh et al. (2012) indicates that benzimidazole derivatives, including those with piperazine structures, exhibit antimicrobial and antifungal activities. These studies show the potential of such compounds in addressing bacterial and fungal infections (Gan, Fang, & Zhou, 2010); (Khabnadideh, Rezaei, Pakshir, Zomorodian, & Ghafari, 2012).

Neuroprotective Activities

In the field of neurology, Mengjie Gao et al. (2022) designed and synthesized edaravone derivatives containing a benzylpiperazine moiety, one of which includes a structure similar to 1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole. These compounds demonstrated significant neuroprotective effects in vitro and in vivo, suggesting their potential application in treating cerebral ischemic stroke (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).

Anticancer Properties

The compound's analogs have shown promise in anticancer research. For instance, Y. Al-Soud et al. (2021) synthesized 4-nitroimidazole derivatives, which demonstrated potent anticancer activities against various human cancer cell lines, indicating the potential of benzimidazole derivatives in cancer treatment (Al-Soud, Alhelal, Saeed, Abu-Qatouseh, Al-Suod, Al-Ahmad, Al-Masoudi, & Al‐Qawasmeh, 2021).

Antiviral Research

Furthermore, N. Al-Masoudi et al. (2007) studied nitroimidazole derivatives, including those with piperazinyl groups, for their anti-HIV activity. This suggests potential applications of similar benzimidazole derivatives in antiviral research, particularly against HIV (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-2-piperazin-1-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4/c19-15-5-3-4-14(12-15)13-23-17-7-2-1-6-16(17)21-18(23)22-10-8-20-9-11-22/h1-7,12,20H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRJXUKXLSFEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

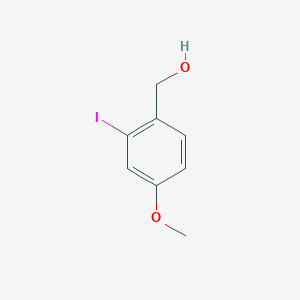

![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)